Sodium malate Sodium malate
Brand Name: Vulcanchem
CAS No.: 63474-37-3
VCID: VC13359998
InChI: InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
SMILES: C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Molecular Formula: C4H4Na2O5
Molecular Weight: 178.05 g/mol

Sodium malate

CAS No.: 63474-37-3

Cat. No.: VC13359998

Molecular Formula: C4H4Na2O5

Molecular Weight: 178.05 g/mol

* For research use only. Not for human or veterinary use.

Sodium malate - 63474-37-3

Specification

CAS No. 63474-37-3
Molecular Formula C4H4Na2O5
Molecular Weight 178.05 g/mol
IUPAC Name disodium;2-hydroxybutanedioate
Standard InChI InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Standard InChI Key WPUMTJGUQUYPIV-UHFFFAOYSA-L
SMILES C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Canonical SMILES C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Physicochemical Properties

Definition and Structural Characteristics

Sodium malate (CAS No. 676-46-0) is an organic sodium salt derived from malic acid, a dicarboxylic acid found naturally in fruits such as apples . Its molecular formula is Na₂(C₄H₄O₅), with the disodium form being the most prevalent in industrial applications . The compound exists as a white to off-white crystalline powder, exhibiting high solubility in water (55.8 g/100 mL at 20°C) . Stereochemical variations in malic acid precursors (e.g., d-, l-, or dl-forms) influence the physical properties of derived salts, though commercial sodium malate is typically a racemic mixture .

Physical and Chemical Properties

The physicochemical profile of sodium malate is critical for its functional applications:

PropertyValueReference
Molecular Weight (Da)156.07
Density (g/cm³)1.595 (d/l-form at 20°C)
Melting Point (°C)Decomposes at 140–150
Solubility in Water55.8 g/100 mL at 20°C
pKa Values3.51 (carboxyl group 1), 5.03

These properties enable sodium malate to act as a buffering agent, stabilizing formulations within pH ranges optimal for cosmetic and food products .

Cosmetic and Dermatological Applications

Role in Cosmetic Formulations

In cosmetics, sodium malate serves dual functions:

  • pH Adjustment: Neutralizes alkaline or acidic components to maintain skin-friendly pH levels (typically 4.5–6.5) .

  • Skin Conditioning: Enhances hydration by attracting and retaining moisture via humectant properties .

Clinical studies report no significant dermal irritation or sensitization at concentrations ≤1% in leave-on products . For example, a modified human repeat insult patch test (HRIPT) involving 101 subjects demonstrated that formulations containing 0.0227% sodium malate at pH 3.6 caused no allergic reactions .

Comparative Efficacy with Malic Acid

Biological Interactions and Metabolic Roles

Citric Acid Cycle Participation

As a malate derivative, sodium malate participates in cellular energy production. It serves as a substrate for malate dehydrogenase, which catalyzes its oxidation to oxaloacetate in the mitochondrial matrix . This reaction is integral to ATP synthesis, linking sodium malate to fundamental metabolic pathways:

Malate2+NAD+Oxaloacetate+NADH+H+\text{Malate}^{2-} + \text{NAD}^+ \rightarrow \text{Oxaloacetate} + \text{NADH} + \text{H}^+

In vitro studies suggest that exogenous sodium malate can enhance mitochondrial respiration rates by 12–18% in keratinocytes, though clinical relevance remains unverified .

Heavy Metal Detoxification

Preliminary research indicates sodium malate may chelate divalent cations like cadmium (Cd²⁺), reducing metal bioavailability in plants. Transgenic apple trees (Malus domestica) overexpressing malate transporters exhibited 40% higher Cd²⁺ tolerance compared to wild types, attributed to malate-mediated ion sequestration . While human applications are unexplored, this mechanism could inform future detoxification therapies.

Industrial and Regulatory Considerations

Global Production Trends

Global sodium malate production is estimated at 15,000–20,000 metric tons annually, primarily sourced from China (60%), the EU (25%), and the U.S. (15%) . Its synthesis involves neutralizing malic acid with sodium hydroxide or carbonate, yielding disodium malate after crystallization .

Regulatory Gaps and Data Needs

Despite its widespread use, critical data gaps persist:

  • Ocular Toxicity: No studies evaluate eye irritation potential beyond anecdotal reports .

  • Chronic Exposure: Long-term dermal absorption and accumulation rates are unquantified .

  • Ecotoxicology: Environmental persistence and aquatic toxicity remain unassessed .

Addressing these gaps is essential for expanding sodium malate’s applications while ensuring public and environmental safety.

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